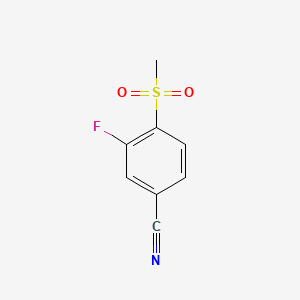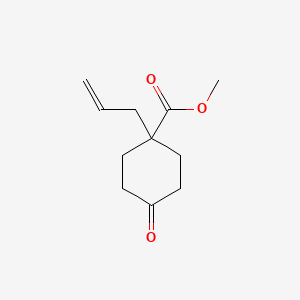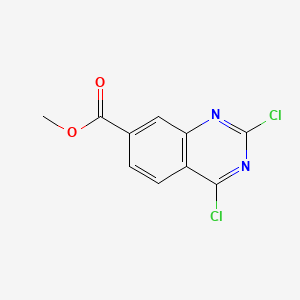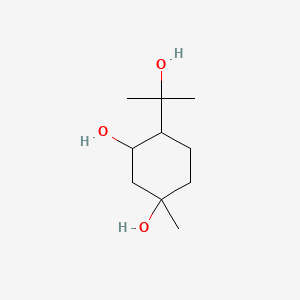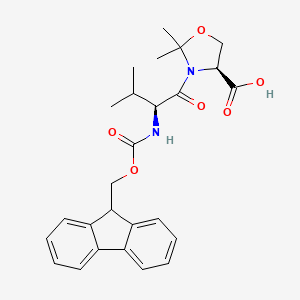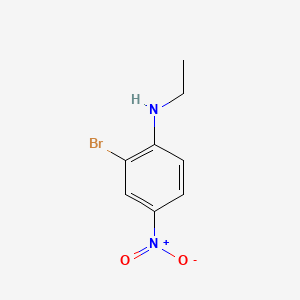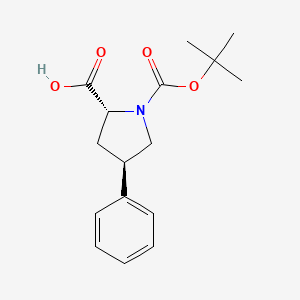
N-Octadecanoyl-D-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octadecanoyl-D-valine: is a compound belonging to the class of fatty acyls, specifically fatty amides. It is a derivative of D-valine, an essential amino acid, and octadecanoic acid (stearic acid), a long-chain saturated fatty acid. The compound has the molecular formula C23H45NO3 and a molecular weight of 383.61 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chemical Synthesis: N-Octadecanoyl-D-valine can be synthesized through the acylation of D-valine with octadecanoic acid.
Microbial Preparation: D-valine, a precursor for this compound, can be prepared through microbial processes.
Industrial Production Methods: : Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-Octadecanoyl-D-valine can undergo oxidation reactions, particularly at the fatty acid chain, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines under appropriate conditions.
Substitution: this compound can participate in substitution reactions, where functional groups on the valine or fatty acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: : N-Octadecanoyl-D-valine is used as a model compound in studies of lipid-protein interactions and membrane dynamics. Its amphiphilic nature makes it suitable for investigating the behavior of fatty acylated amino acids in various environments .
Biology: : In biological research, this compound is studied for its role in cellular signaling and metabolism. It is also used in the development of lipid-based drug delivery systems due to its ability to interact with cell membranes .
Medicine: Its derivatives are explored for their antimicrobial and anticancer properties .
Industry: : this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of cosmetics and personal care products due to its emollient properties .
Mecanismo De Acción
The mechanism of action of N-Octadecanoyl-D-valine involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific protein targets, modulating their activity and function. The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-Stearoyl-D-erythro-sphingosine (C18 Ceramide): Similar in structure, but with a sphingosine backbone instead of valine.
N-Octadecanoyl-L-valine: The L-isomer of N-Octadecanoyl-D-valine, differing in the chirality of the valine moiety.
N-Octadecanoyl-glycine: A simpler analog with glycine instead of valine.
Uniqueness: : this compound is unique due to its specific combination of a long-chain fatty acid and D-valine. This structure imparts distinct physicochemical properties, such as higher hydrophobicity and specific interactions with proteins and membranes, making it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
14379-33-0 |
|---|---|
Fórmula molecular |
C23H45NO3 |
Peso molecular |
383.617 |
Nombre IUPAC |
(2R)-3-methyl-2-(octadecanoylamino)butanoic acid |
InChI |
InChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m1/s1 |
Clave InChI |
SIPMISGYHBUSIB-JOCHJYFZSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Sinónimos |
N-Octadecanoyl-D-valine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


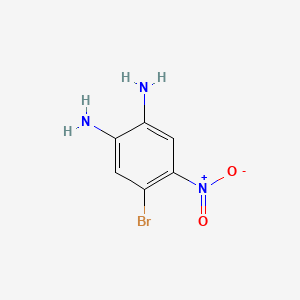
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)
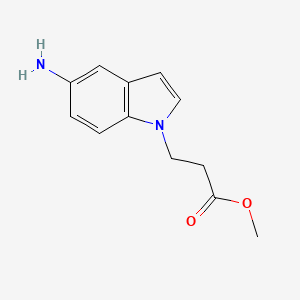
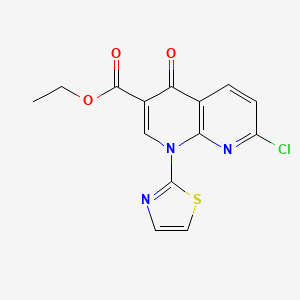
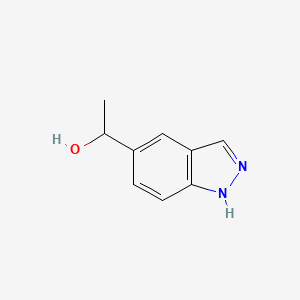
![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)
